1-Isothiocyanato-2-phenylbenzene

描述

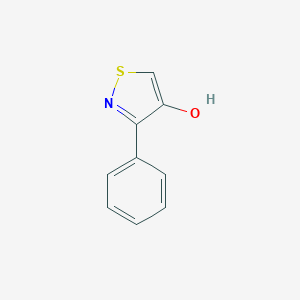

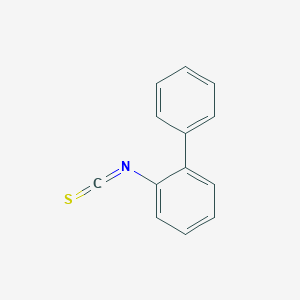

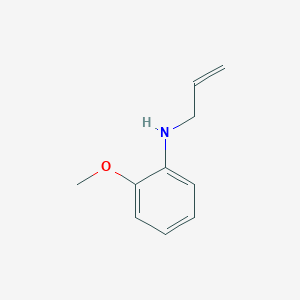

1-Isothiocyanato-2-phenylbenzene is a compound that belongs to the class of organic compounds known as isothiocyanates, characterized by the presence of an isothiocyanate group (-N=C=S) attached to an aromatic ring. While the specific compound 1-Isothiocyanato-2-phenylbenzene is not directly mentioned in the provided papers, the synthesis and properties of related isothiocyanate compounds are discussed, which can provide insights into the behavior and characteristics of isothiocyanates in general.

Synthesis Analysis

The synthesis of isothiocyanate derivatives is often achieved through the reaction of amines with isothiocyanates. For example, the synthesis of 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas involves the reaction of different methylbenzoyl isothiocyanates with 4-aminotrifluorotoluene in dry tetrahydrofuran, yielding good results . This suggests that similar methods could potentially be applied to synthesize 1-Isothiocyanato-2-phenylbenzene by reacting the appropriate amine with phenyl isothiocyanate.

Molecular Structure Analysis

The molecular structure of isothiocyanate compounds can be complex, with the potential for various intermolecular interactions. For instance, the crystal structures of certain thioureas synthesized from isothiocyanates were determined using X-ray single crystal diffraction, revealing different hydrogen bonds that significantly impact the vibrational spectra of these compounds . Similarly, the structure of a pseudo-complex formed by triphenyltin isothiocyanate was elucidated, showing a five-coordinate organotin moiety with a trigonal bipyramidal arrangement . These studies indicate that 1-Isothiocyanato-2-phenylbenzene could also exhibit interesting structural features that may be analyzed using similar techniques.

Chemical Reactions Analysis

Isothiocyanates are known to participate in various chemical reactions. For instance, polyalkylbenzyl thiocyanates can undergo photoisomerization to form isothiocyanates . This reversible process indicates that 1-Isothiocyanato-2-phenylbenzene might also be involved in photo-induced transformations. Additionally, reactions of isothiocyanates with diazo compounds have been explored, leading to the formation of carbonyl ylides and subsequent cycloaddition products . These findings suggest that 1-Isothiocyanato-2-phenylbenzene could react in a similar manner, offering a route to novel organic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of isothiocyanate compounds can be quite diverse. Vibrational spectral characteristics of isothiocyanate derivatives have been studied using FT-IR and Raman spectroscopy, complemented by quantum chemical calculations . These techniques could be applied to 1-Isothiocyanato-2-phenylbenzene to determine its vibrational properties. Furthermore, the stability and reactivity of isothiocyanate compounds can be influenced by their molecular structure, as seen in the formation of iodobenzene derivatives from reactions involving isothiocyanates . This suggests that the stability and reactivity of 1-Isothiocyanato-2-phenylbenzene would need to be assessed in the context of its specific molecular structure.

科学研究应用

- Scientific Field : Organic Synthesis

- Summary of the Application : 1-Isothiocyanato-2-phenylbenzene is used in the synthesis of other isothiocyanates . Isothiocyanates are considered to be biologically active degradation products of glucosinolates, secondary metabolites of some plants, mainly from the Brassicaceae family . They are also important organic synthetic intermediates and are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .

- Methods of Application or Experimental Procedures : A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This reaction was carried out under the protection of nitrogen and mild condition .

- Results or Outcomes : The yields of some products could be more than 90% . More importantly, this method has advantages with low toxicity, low cost, safety, less by-products and simple to operate. It has the potential to realize the industrial production of some complicated isothiocyanates .

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible, toxic if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

未来方向

属性

IUPAC Name |

1-isothiocyanato-2-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NS/c15-10-14-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAYSYSIGKCDBKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

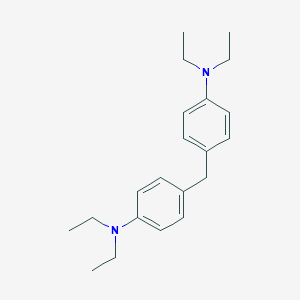

C1=CC=C(C=C1)C2=CC=CC=C2N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334106 | |

| Record name | 1-isothiocyanato-2-phenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isothiocyanato-2-phenylbenzene | |

CAS RN |

19394-61-7 | |

| Record name | 1-isothiocyanato-2-phenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isothiocyanato-2-phenylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Diazaspiro[5.5]undecane](/img/structure/B91469.png)

![2-(Difluoromethyl)benzo[d]thiazole](/img/structure/B91472.png)